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Compound of Interest

Compound Name: TFAX 488,SE dilithium

Cat. No.: B11930150

For Researchers, Scientists, and Drug Development Professionals

Introduction

TFAX 488, SE (Succinimidyl Ester) dilithium salt is a high-performance, amine-reactive
fluorescent dye designed for the covalent labeling of biomolecules, particularly
oligonucleotides. This bright and photostable green fluorescent dye is an excellent tool for a
wide range of applications in molecular biology and drug development, including fluorescence
in situ hybridization (FISH), flow cytometry, and super-resolution microscopy. Its succinimidyl
ester functional group readily reacts with primary amino groups on modified oligonucleotides to
form a stable amide bond, ensuring a robust and permanent label. This document provides
detailed protocols and application notes for the successful labeling of oligonucleotides with
TFAX 488, SE dilithium salt.

Properties of TFAX 488 Dye

TFAX 488 is characterized by its strong absorption in the blue region of the visible spectrum
and intense green fluorescence emission. These properties, along with its high quantum yield
and photostability, make it a superior alternative to other common green fluorophores like FITC.

Spectroscopic and Physicochemical Properties
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Property Value Reference
Excitation Maximum (Aabs) 495 nm [1]
Emission Maximum (Aem) 515 nm [1]
Extinction Coefficient (g) 73,000 M~icm1 [1]
Quantum Yield (®) 0.92 [1]
Reactive Group Succinimidyl Ester (SE) N/A
Reactivity Primary Amines N/A

oH Sensitivity Lniznsitive in the range of pH o

Protocol for Labeling Amino-Modified
Oligonucleotides

This protocol is designed for the covalent conjugation of TFAX 488, SE dilithium salt to

oligonucleotides containing a primary amine modification (e.g., 5'-amino-modifier C6).

Materials and Reagents

Amine-modified oligonucleotide

TFAX 488, SE dilithium salt

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
0.1 M Sodium Bicarbonate buffer (pH 8.5)

3 M Sodium Chloride (NacCl)

100% Ethanol (ice-cold)

70% Ethanol (ice-cold)

Nuclease-free water
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e Microcentrifuge tubes
o Refrigerated microcentrifuge

o HPLC system with a reverse-phase column (optional, for high-purity applications)

Experimental Protocol

1. Preparation of Amine-Modified Oligonucleotide:

o To ensure efficient labeling, the amine-modified oligonucleotide should be free of any amine-
containing buffers (e.g., Tris) or salts.

« If necessary, purify the oligonucleotide by ethanol precipitation:
o Dissolve the oligonucleotide in 100 pL of nuclease-free water.
o Add 1/10th volume of 3 M NaCl and 2.5 volumes of ice-cold 100% ethanol.
o Mix thoroughly and incubate at -20°C for at least 30 minutes.
o Centrifuge at >12,000 x g for 30 minutes at 4°C.
o Carefully decant the supernatant.
o Wash the pellet twice with ice-cold 70% ethanol, centrifuging for 5 minutes each time.
o Air-dry the pellet for 5-10 minutes. Do not over-dry.

o Resuspend the oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final
concentration of 1-5 mM.

2. Preparation of TFAX 488, SE Stock Solution:

e Immediately before use, prepare a 10-20 mM stock solution of TFAX 488, SE dilithium salt in
anhydrous DMF or DMSO.

» Allow the vial of the dye to equilibrate to room temperature before opening to prevent
moisture condensation.
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Briefly centrifuge the vial to collect the powder at the bottom.

Add the appropriate volume of anhydrous solvent and vortex thoroughly to dissolve the dye
completely.

. Labeling Reaction:

In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the
TFAX 488, SE stock solution. A 1.5 to 3-fold molar excess of the dye over the oligonucleotide
is recommended as a starting point.

The final reaction volume should be kept small to maintain a high concentration of reactants.

Incubate the reaction mixture for 2-4 hours at room temperature in the dark. Gentle mixing
during incubation can improve labeling efficiency.

. Purification of the Labeled Oligonucleotide:

After the incubation, the labeled oligonucleotide needs to be purified from the unreacted dye
and any side products. Ethanol precipitation is a common first step.

o Add 1/10th volume of 3 M NaCl and 2.5 volumes of ice-cold 100% ethanol to the reaction
mixture.

o Mix well and incubate at -20°C for at least 30 minutes.
o Centrifuge at >12,000 x g for 30 minutes at 4°C.

o Carefully remove the supernatant.

o Wash the pellet twice with ice-cold 70% ethanol.

o Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer (e.g., TE
buffer).

For applications requiring high purity, further purification by reverse-phase high-performance
liquid chromatography (RP-HPLC) is recommended.
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[e]

Use a C18 column and a gradient of acetonitrile in 0.1 M triethylammonium acetate
(TEAA).

[e]

Monitor the elution profile at 260 nm (for the oligonucleotide) and 495 nm (for the TFAX
488 dye).

[e]

Collect the fractions containing the dual-labeled peak, which corresponds to the
successfully labeled oligonucleotide.

[e]

Lyophilize the purified product.
5. Quantification and Storage:

o Determine the concentration of the labeled oligonucleotide by measuring the absorbance at
260 nm.

e The degree of labeling can be estimated by measuring the absorbance at 495 nm and using
the extinction coefficient of TFAX 488.

o Store the purified TFAX 488-labeled oligonucleotide at -20°C, protected from light. For long-
term storage, -80°C is recommended.

Experimental Workflow and Diagrams
Oligonucleotide Labeling and Purification Workflow
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Caption: Workflow for labeling oligonucleotides with TFAX 488, SE.

Application: Fluorescence In Situ Hybridization
(FISH)
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TFAX 488-labeled oligonucleotides are excellent probes for FISH, a powerful technique to

visualize specific DNA or RNA sequences within cells or tissues.[2][3][4][5][6]

General FISH Protocol Workflow
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Caption: A generalized workflow for a Fluorescence In Situ Hybridization (FISH) experiment.

Cellular Uptake and Localization Pathway

Fluorescently labeled oligonucleotides are widely used to study their uptake, intracellular
trafficking, and localization. The following diagram illustrates a general pathway for the cellular
uptake of a TFAX 488-labeled oligonucleotide.
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Caption: General pathway of cellular uptake and trafficking of a labeled oligonucleotide.

Conclusion

TFAX 488, SE dilithium salt is a versatile and robust fluorescent dye for labeling amino-
modified oligonucleotides. The protocols and information provided herein offer a
comprehensive guide for researchers to successfully conjugate this dye and utilize the labeled
oligonucleotides in various advanced biological applications. The high fluorescence intensity,
photostability, and low pH sensitivity of TFAX 488 make it an invaluable tool for generating
high-quality data in cellular imaging and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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